1H-2,1,4-Benzothiadiazin-3-amine, N-phenyl-
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Overview
Description
1H-2,1,4-Benzothiadiazin-3-amine, N-phenyl- is a heterocyclic compound that contains nitrogen and sulfur atoms within its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-2,1,4-Benzothiadiazin-3-amine, N-phenyl- typically involves the reaction of o-phenylenediamine with sulfur-containing reagents. One common method includes the cyclization of o-phenylenediamine with sulfur monochloride (S2Cl2) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity 1H-2,1,4-Benzothiadiazin-3-amine, N-phenyl- .
Chemical Reactions Analysis
Types of Reactions: 1H-2,1,4-Benzothiadiazin-3-amine, N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives .
Scientific Research Applications
1H-2,1,4-Benzothiadiazin-3-amine, N-phenyl- has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Biological Studies: It has shown promise in various biological assays, including antimicrobial and anticancer activities.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-2,1,4-Benzothiadiazin-3-amine, N-phenyl- involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases .
Comparison with Similar Compounds
1H-2,1,4-Benzothiadiazine: Another heterocyclic compound with similar structural features but different substituents.
1H-2,1,4-Benzothiazine: A related compound with a sulfur atom in a different position within the ring structure.
Uniqueness: 1H-
Properties
CAS No. |
33077-30-4 |
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Molecular Formula |
C13H11N3S |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
N-phenyl-1H-2,1,4-benzothiadiazin-3-amine |
InChI |
InChI=1S/C13H11N3S/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-17-13/h1-9,16H,(H,14,15) |
InChI Key |
DEVKLPKCURJHRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3NS2 |
Origin of Product |
United States |
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